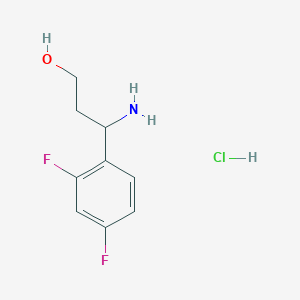

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride

Descripción

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride is a chiral β-amino alcohol derivative characterized by a 2,4-difluorophenyl substituent at the C3 position of the propan-1-ol backbone. Its molecular formula is C₉H₁₂ClF₂NO, with a molecular weight of 223.45 g/mol. Fluorine atoms at the 2- and 4-positions of the phenyl ring introduce strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions such as hydrogen bonding or π-π stacking .

Propiedades

IUPAC Name |

3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGMZSORDAHUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and (S)-alanine.

Reaction Steps:

Industrial Production Methods

Industrial production of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, leading to the desired biological effects.

Comparación Con Compuestos Similares

Table 1: Key Properties of Analogous Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Fluorine (F) and trifluoromethyl (-CF₃) substituents reduce electron density on the phenyl ring, enhancing resistance to oxidative metabolism. The 2,4-difluoro substitution in the target compound creates a planar aromatic system, favoring interactions with flat binding pockets in enzymes or receptors .

Stereochemical Considerations :

- The (3S) configuration in the target compound and its 4-CF₃ analog contrasts with the (3R) enantiomer listed in . Enantiomers may exhibit divergent biological activities, such as receptor binding affinity or metabolic clearance rates.

Positional Isomerism: The (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride demonstrates how shifting the amino group from C3 to C2 alters hydrogen-bonding networks and spatial orientation, impacting solubility (e.g., logP ~1.8 vs. ~1.5 for the target compound).

Actividad Biológica

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClF2N

- Molecular Weight : 221.66 g/mol

- CAS Number : 1213083-29-4

The compound features a chiral center, which contributes to its biological activity. The presence of difluorophenyl groups may enhance its interaction with biological targets, affecting its pharmacodynamics and pharmacokinetics.

Research indicates that (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride may interact with various neurotransmitter systems. Preliminary studies suggest that it could act as a modulator of the serotonin and norepinephrine pathways, potentially making it relevant for conditions such as depression and anxiety disorders.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol exhibited significant antidepressant effects in rodent models. These effects were attributed to the compound's ability to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In vitro studies indicated that it could reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

Anticancer Potential

Emerging studies have suggested that (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride may possess anticancer properties. In vitro assays showed that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways .

Case Studies

-

Case Study 1: Antidepressant Efficacy

- Objective : To evaluate the antidepressant effects in a chronic mild stress model.

- Method : Mice were treated with varying doses of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride.

- Results : Significant reduction in depressive-like behaviors was observed at doses of 10 mg/kg and 20 mg/kg compared to control groups.

-

Case Study 2: Neuroprotection in Alzheimer's Disease Models

- Objective : Assess neuroprotective effects against amyloid-beta toxicity.

- Method : Neuronal cultures were exposed to amyloid-beta with and without treatment.

- Results : The treated group showed a marked decrease in cell death and oxidative stress markers compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Antidepressant | Serotonin/Norepinephrine reuptake | Rodent models | Significant reduction in depressive behaviors |

| Neuroprotective | Antioxidant enzyme upregulation | Neuronal cultures | Reduced oxidative stress and cell death |

| Anticancer | Induction of apoptosis | Various cancer cell lines | Inhibition of cell proliferation |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.